molecular formula C20H21N3O3S2 B2884390 2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-phenethylacetamide CAS No. 922022-40-0

2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-phenethylacetamide

Cat. No.: B2884390
CAS No.: 922022-40-0
M. Wt: 415.53
InChI Key: BDUXXJIORGOVHB-UHFFFAOYSA-N
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Description

2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-phenethylacetamide is a synthetic organic compound with the molecular formula C20H21N3O3S2 and a molecular weight of 415.5 g/mol . Its structure features a thiazole core, a key heterocyclic scaffold in medicinal chemistry, which is substituted with a 4-methylphenylsulfonamide group and linked to a phenethylacetamide moiety . This structural class of 2-aminothiazole derivatives is extensively investigated in pharmaceutical research for its broad biological activities. Compounds based on the 2-aminothiazole nucleus are recognized as valuable intermediates for developing physiologically active agents and have demonstrated significant potential as enzyme inhibitors . Research into similar analogs has shown potent inhibitory effects against enzymes like urease, alpha-glucosidase, and alpha-amylase, indicating potential applications in metabolic and antimicrobial research . The presence of the sulfonamido group is a common feature in many bioactive molecules, contributing to their ability to interact with enzyme active sites. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S2/c1-15-7-9-18(10-8-15)28(25,26)23-20-22-17(14-27-20)13-19(24)21-12-11-16-5-3-2-4-6-16/h2-10,14H,11-13H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDUXXJIORGOVHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-phenethylacetamide (also known as MPSTA) is a complex organic molecule that incorporates a thiazole ring, sulfonamide group, and an acetamide functional group. The molecular formula of MPSTA is C20H21N3O3S2C_{20}H_{21}N_{3}O_{3}S_{2}, with a molecular weight of approximately 415.53 g/mol . This unique structural arrangement suggests significant potential for various biological activities, particularly in medicinal chemistry.

The biological activity of MPSTA is primarily attributed to its interaction with specific biological targets. Compounds containing thiazole and sulfonamide functionalities are known for their diverse pharmacological profiles, including antimicrobial and antidiabetic properties. The sulfonamide moiety can enhance the compound's ability to inhibit certain enzymes or receptors critical in disease pathways.

Antimicrobial Activity

MPSTA's structural similarity to known antimicrobial agents suggests potential effectiveness against various pathogens. For instance, compounds with thiazole rings have been documented to exhibit antibacterial properties, while sulfonamides are traditionally recognized for their broad-spectrum antibacterial activity. Preliminary studies indicate that MPSTA may possess significant antimicrobial efficacy, although specific data on its spectrum of activity remains limited.

Antidiabetic Properties

Recent research has highlighted the potential of thiazole-containing compounds in managing diabetes. For example, derivatives that selectively inhibit dipeptidyl peptidase-4 (DPP-4) have shown promising results in lowering blood glucose levels and improving insulin sensitivity . Given MPSTA's structure, it is hypothesized that it may also exhibit similar antidiabetic effects, warranting further investigation.

Synthesis and Characterization

MPSTA can be synthesized through a multi-step process involving the reaction of p-toluenesulfonyl chloride with 2-mercapto-4-methylthiazole, followed by reaction with N-phenethylacetamide. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the identity and purity of the synthesized compound .

Comparative Biological Activity Table

To provide a clearer understanding of MPSTA's potential biological activity compared to related compounds, the following table summarizes key features and activities:

Compound NameStructure FeaturesBiological Activity
MPSTA (this compound)Thiazole ring, sulfonamide groupAntimicrobial, potential antidiabetic
Sulfanilamide Sulfonamide with amino groupAntibacterial
Thiazole derivatives Various substitutions on thiazole ringAntimicrobial

Future Directions in Research

Given the promising structural attributes of MPSTA, future research should focus on:

  • In Vitro and In Vivo Studies : Conducting comprehensive biological assays to evaluate the antimicrobial and antidiabetic efficacy of MPSTA.
  • Mechanistic Studies : Investigating the specific interactions between MPSTA and its biological targets to elucidate its mechanism of action.
  • Toxicity Assessments : Evaluating the safety profile of MPSTA through toxicological studies to determine any adverse effects associated with its use.

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Feasibility: The target compound’s synthesis likely parallels methods for triazole-thiones and quinazolinones , involving sulfonylation of amino-thiazoles. Yields may vary based on substituent electronic effects (e.g., electron-withdrawing groups improve cyclization).
  • Biological Potential: Thiazole-sulfonamides are known for enzyme inhibition (e.g., cyclooxygenase, carbonic anhydrase). The phenethyl group may direct the compound toward central targets, akin to praziquantel’s action .

Preparation Methods

Preparation of Intermediate 1: 4-Methylphenylsulfonamide Thioamide

  • Sulfonamide Activation :

    • 4-Methylbenzenesulfonamide (10 mmol) is treated with chloroacetyl chloride (12 mmol) in dimethylformamide (DMF) with triethylamine (15 mmol) as a base.
    • Reaction progress is monitored via thin-layer chromatography (TLC; hexane:ethyl acetate, 3:1).
    • Yield: 85–90% after recrystallization in ethanol.
  • Thioamide Formation :

    • The chloroacetyl intermediate reacts with thiourea (12 mmol) in refluxing ethanol (8 hours).
    • Intermediate 1 is isolated as a white solid (m.p. 158–160°C).

Cyclization to Form the Thiazole Ring

  • Intermediate 1 (5 mmol) and α-haloketone (5.5 mmol) are stirred in ethanol (50 mL) at 80°C for 12 hours.
  • The product, 2-(4-methylphenylsulfonamido)thiazole-4-carboxylic acid , is purified via column chromatography (silica gel; dichloromethane:methanol, 9:1).
  • Yield: 78–82%.

Introduction of the N-Phenethylacetamide Side Chain

The carboxylic acid at C4 of the thiazole is converted to an amide via activation and coupling with phenethylamine.

Activation of the Carboxylic Acid

  • The thiazole-carboxylic acid (4 mmol) is treated with thionyl chloride (8 mmol) in anhydrous dichloromethane (20 mL) at 0°C.
  • After 2 hours, excess thionyl chloride is removed under reduced pressure to yield the acyl chloride.

Amide Coupling with Phenethylamine

  • The acyl chloride (4 mmol) is dissolved in DMF (15 mL) and added dropwise to phenethylamine (6 mmol) and triethylamine (8 mmol).
  • The mixture is stirred at room temperature for 6 hours, followed by extraction with ethyl acetate and water.
  • Crude product is recrystallized from ethanol to afford the title compound as a pale-yellow solid (m.p. 182–184°C).
  • Yield: 70–75%.

Optimization and Mechanistic Insights

Solvent and Base Selection

  • DMF vs. THF : DMF enhances solubility of sulfonamide intermediates, improving reaction rates.
  • Triethylamine vs. Pyridine : Triethylamine offers superior base strength for deprotonating thioamides during Hantzsch cyclization.

Temperature Effects

  • Hantzsch reactions performed above 80°C led to decomposition, while temperatures below 70°C resulted in incomplete cyclization.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, thiazole-H), 7.82 (d, J = 8.4 Hz, 2H, aryl-H), 7.45 (d, J = 8.0 Hz, 2H, aryl-H), 3.62 (t, J = 7.2 Hz, 2H, CH₂), 2.94 (t, J = 7.2 Hz, 2H, CH₂), 2.42 (s, 3H, CH₃).
  • IR (KBr) : 3270 cm⁻¹ (N–H stretch), 1665 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O).

Chromatographic Purity

  • HPLC : >98% purity (C18 column; acetonitrile:water, 60:40; flow rate 1.0 mL/min).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Reaction Time (h)
Hantzsch + Acyl Chloride 75 98 18
One-Pot Multicomponent 65 95 24

The acyl chloride method offers higher efficiency and scalability compared to one-pot approaches.

Challenges and Limitations

  • Sulfonamide Hydrolysis : Prolonged heating in acidic/basic conditions degrades the sulfonamide group.
  • Phenethylamine Availability : Commercial sources of phenethylamine require stringent storage to prevent oxidation.

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